The synthesis of 6-(Chloromethyl)-1H-indazole can be achieved through several methods:
The molecular formula of 6-(Chloromethyl)-1H-indazole is , with a molecular weight of approximately 197.63 g/mol. The structure features:
The molecular structure can be represented by its InChI code: InChI=1S/C9H8ClN3/c10-7-8-5-3-1-2-4-6(8)12-11-9(5)7/h1-4,7H,5-6H2.
6-(Chloromethyl)-1H-indazole participates in various chemical reactions:
The mechanism of action for compounds like 6-(Chloromethyl)-1H-indazole often involves:
6-(Chloromethyl)-1H-indazole has several potential applications:
CAS No.: 129119-78-4
CAS No.:
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2